(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atrasentan is a potent and selective oral endothelin A receptor antagonist. It is primarily being investigated for its potential to treat various kidney diseases, including IgA nephropathy and diabetic kidney disease . Atrasentan has also been studied for its effects on certain types of cancer, such as non-small cell lung cancer .
准备方法
The preparation of atrasentan involves several synthetic routes. One method starts with heliotropin, which reacts with malonic acid to generate substituted benzene acrylic acid. This intermediate is then esterified to obtain substituted benzene acrylic acid methyl ester. The methyl ester undergoes cyclization, hydrogenation, substitution, and hydrolyzation to yield atrasentan . This method is noted for its mild reaction conditions, simplicity, low cost, and high yield .
化学反应分析
Atrasentan undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential in modifying the functional groups of atrasentan.
Substitution: Common reagents used in substitution reactions include butylamine and substituted-nitrobenzene.
Cyclization and Hydrolyzation: These reactions are crucial in forming the final structure of atrasentan.
科学研究应用
Atrasentan has a wide range of scientific research applications:
Medicine: It is being investigated for its potential to treat IgA nephropathy, diabetic kidney disease, and certain types of cancer .
Biology: Atrasentan’s role as an endothelin A receptor antagonist makes it a valuable tool in studying endothelin-induced cell proliferation and proteinuria
Chemistry: Its unique structure and reactivity make it an interesting compound for synthetic and mechanistic studies.
作用机制
Atrasentan works by selectively blocking the endothelin A receptor, which is implicated in the development of proteinuria and subsequent kidney damage . This mechanism makes atrasentan a potent candidate for reducing proteinuria and potentially preserving kidney function . The molecular targets and pathways involved include the endothelin-1 receptor, which plays a significant role in kidney inflammation and fibrosis .
相似化合物的比较
Atrasentan is compared with other endothelin receptor antagonists such as sitaxentan and ambrisentan. While sitaxentan and ambrisentan are primarily used for treating pulmonary arterial hypertension due to their vasoconstrictive properties, atrasentan is unique in its ability to block endothelin-induced cell proliferation . Other similar compounds include:
- Sitaxentan
- Ambrisentan
- Bosentan
These compounds share similar mechanisms but differ in their specific applications and effects .
属性
分子式 |
C29H38N2O6 |
---|---|
分子量 |
510.6 g/mol |
IUPAC 名称 |
(2S,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28-/m1/s1 |
InChI 键 |
MOTJMGVDPWRKOC-XTBZXYEFSA-N |
手性 SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
规范 SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。